2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling of the Rings: The azetidine and triazole rings are then coupled together using a suitable linker, such as a sulfonyl group, under specific reaction conditions.
Chemical Reactions Analysis
2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, often using reagents like alkyl halides or sulfonates.
Scientific Research Applications
2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonyl group also plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can be compared with other similar compounds, such as:
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole: Another compound with a similar azetidine ring structure.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-19-11-3-2-4-12(7-11)20(17,18)15-8-10(9-15)16-13-5-6-14-16/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSTYBUNBSMNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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